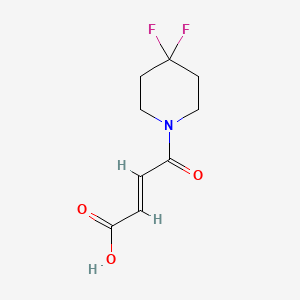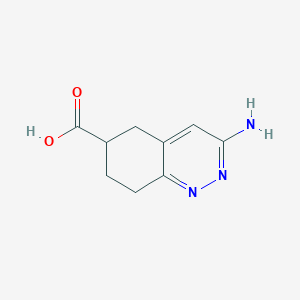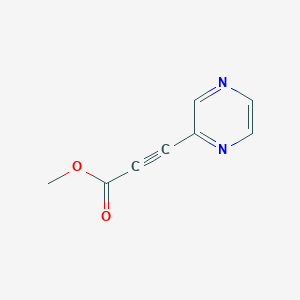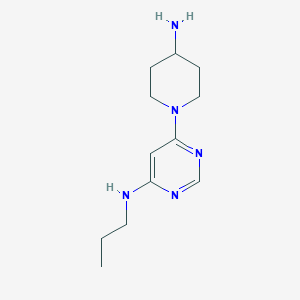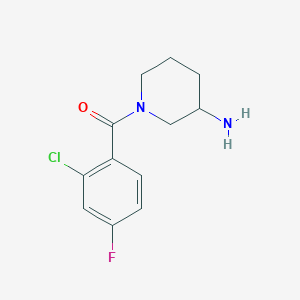
(3-氨基哌啶-1-基)(2-氯-4-氟苯基)甲酮
描述
(3-Aminopiperidin-1-yl)(2-chloro-4-fluorophenyl)methanone is a useful research compound. Its molecular formula is C12H14ClFN2O and its molecular weight is 256.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality (3-Aminopiperidin-1-yl)(2-chloro-4-fluorophenyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-Aminopiperidin-1-yl)(2-chloro-4-fluorophenyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
医药研究: 抗病毒剂
吲哚衍生物与我们感兴趣的化合物在结构上相似,据报道具有显著的抗病毒活性 . 特别是,像 6-氨基-4-取代烷基-1H-吲哚-2-取代羧酸酯这样的衍生物已显示出对流感 A 病毒和柯萨奇 B4 病毒具有抑制作用 . 这表明(3-氨基哌啶-1-基)(2-氯-4-氟苯基)甲酮可以被合成成衍生物,这些衍生物可能作为潜在的抗病毒剂,值得在这一领域进行进一步的研究。
化妆品行业: 酪氨酸酶抑制
酪氨酸酶是一种参与黑色素生成的酶,其抑制剂在化妆品行业被用于美白皮肤和治疗色素沉着障碍 . 我们化合物中存在的 3-氯-4-氟苯基基团已被用于识别酪氨酸酶抑制剂,这表明(3-氨基哌啶-1-基)(2-氯-4-氟苯基)甲酮可能是开发新型化妆品剂的候选化合物 .
神经退行性疾病研究: 帕金森病
黑色素过度生成与帕金森病中的神经退行性过程有关 . 我们化合物有可能抑制酪氨酸酶的能力,使其成为研究旨在减轻帕金森病中黑色素过度生成影响的治疗剂的宝贵分子。
抗癌研究
吲哚衍生物已被发现具有抗癌活性 . 鉴于(3-氨基哌啶-1-基)(2-氯-4-氟苯基)甲酮的结构特征,可以假设它可能表现出类似的特性。 这为研究其作为抗癌剂的潜在应用开辟了途径。
抗菌研究
吲哚衍生物的广泛生物活性包括抗菌特性 . 这表明我们的化合物可以被合成成可能作为抗菌剂的衍生物,这对于对抗耐药细菌至关重要。
抗炎研究
吲哚衍生物也以其抗炎特性而闻名 . 因此,(3-氨基哌啶-1-基)(2-氯-4-氟苯基)甲酮可以探索其在开发抗炎药物方面的潜在用途。
抗糖尿病研究
研究表明某些吲哚衍生物表现出抗糖尿病活性 . 这意味着我们的化合物可能对合成针对糖尿病治疗的新药有用。
抗疟疾研究
吲哚衍生物已显示出作为抗疟疾剂的希望 . (3-氨基哌啶-1-基)(2-氯-4-氟苯基)甲酮有可能开发成具有抗疟疾特性的化合物,这将是对疟疾治疗研究的重大贡献。
属性
IUPAC Name |
(3-aminopiperidin-1-yl)-(2-chloro-4-fluorophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClFN2O/c13-11-6-8(14)3-4-10(11)12(17)16-5-1-2-9(15)7-16/h3-4,6,9H,1-2,5,7,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGJFCDHBLIRRGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=C(C=C(C=C2)F)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClFN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


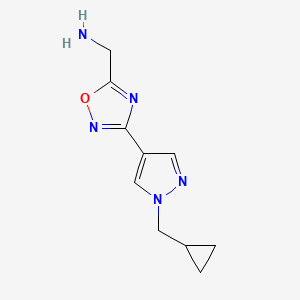

![(3,3-Dimethylbutan-2-yl)[(oxan-4-yl)methyl]amine](/img/structure/B1488444.png)

